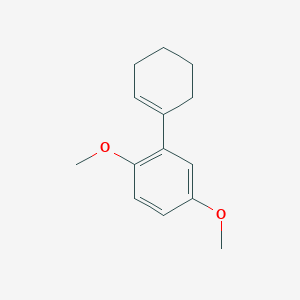
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene, also known as o-desmethyltramadol, is a synthetic opioid compound that is structurally similar to tramadol. It is commonly used as an analgesic and has been shown to have potent pain-relieving effects. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and unique mechanism of action.
Mechanism Of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene involves the activation of mu-opioid receptors in the brain and spinal cord. This activation results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. Additionally, this compound has been shown to have some affinity for serotonin and norepinephrine receptors, which may contribute to its antidepressant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene include pain relief, sedation, and feelings of euphoria and pleasure. It has also been shown to have some antidepressant effects and may be useful in the treatment of anxiety and other psychiatric disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene in lab experiments include its potent pain-relieving effects and its unique mechanism of action. Additionally, it has been shown to have some antidepressant effects, which may make it useful in the study of psychiatric disorders. However, the limitations of using this compound include its potential for addiction and abuse, as well as its potential for side effects such as nausea, vomiting, and respiratory depression.
Future Directions
There are several future directions for research on 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene. These include:
1. Investigating the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
2. Studying the potential for abuse and addiction associated with this compound and developing strategies to mitigate these risks.
3. Investigating the potential for this compound to interact with other drugs and medications.
4. Studying the long-term effects of this compound on the brain and body.
5. Developing new and improved synthesis methods for this compound.
Overall, 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene is a compound with significant potential for therapeutic use and further scientific investigation. Its unique mechanism of action and potent pain-relieving effects make it a promising candidate for the treatment of a variety of conditions. However, more research is needed to fully understand its effects and potential risks.
Synthesis Methods
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene involves the reduction of tramadol using sodium borohydride. This reaction results in the removal of the N-methyl group from tramadol, which yields 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzeneramadol. The compound can be further purified using various techniques, such as recrystallization or chromatography.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene has been extensively studied for its potential therapeutic benefits. It has been shown to have potent pain-relieving effects and has been used in the treatment of acute and chronic pain. Additionally, it has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
1848-14-2 |
|---|---|
Product Name |
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-15-12-8-9-14(16-2)13(10-12)11-6-4-3-5-7-11/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
ZYJIRZLUKBISKF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CCCCC2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CCCCC2 |
Other CAS RN |
1848-14-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



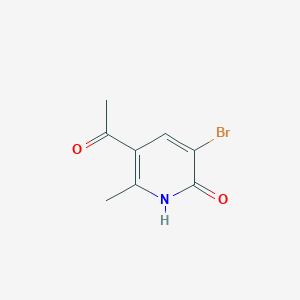
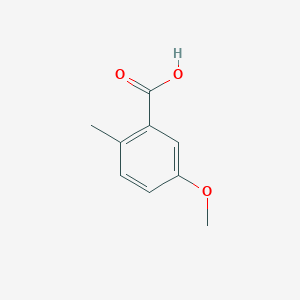
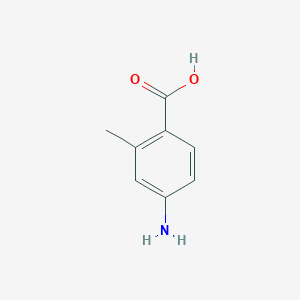

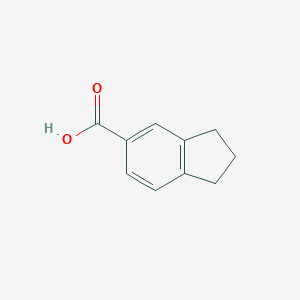

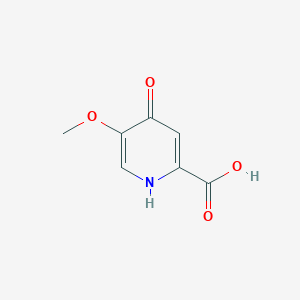


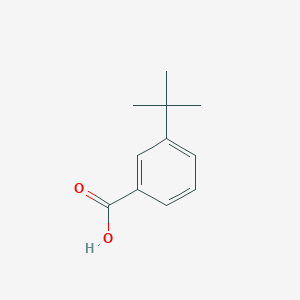
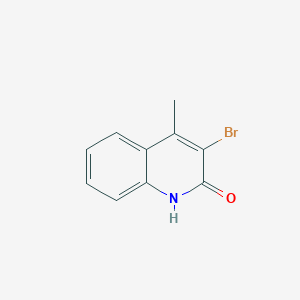
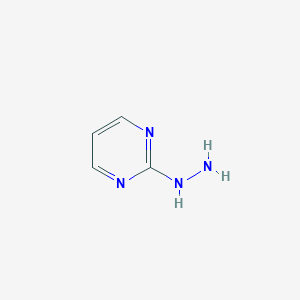
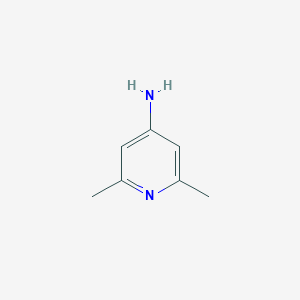
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)